tert-Butyl (R)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate
Description
tert-Butyl (R)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate (CAS: 289637-68-9) is a chiral spirocyclic compound featuring a 2,7-diazaspiro[3.5]nonane core with a methyl substituent at the 6-position and a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily utilized as a building block in medicinal chemistry, particularly for synthesizing sigma receptor ligands and dopamine D4 receptor antagonists . Its (R)-configuration at the 6-position enhances stereochemical specificity in target interactions, making it valuable for structure-activity relationship (SAR) studies.
Properties
Molecular Formula |
C13H24N2O2 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl (6R)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-10-7-13(5-6-14-10)8-15(9-13)11(16)17-12(2,3)4/h10,14H,5-9H2,1-4H3/t10-/m1/s1 |
InChI Key |
YGDKCDSMRAWJHY-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@@H]1CC2(CCN1)CN(C2)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CC2(CCN1)CN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
The substrate, tert-butyl 6-methyl-2,7-diazaspiro[3.5]non-5-ene-2-carboxylate, undergoes hydrogenation using [Rh(S-Et-BoPhoz)(COD)]OTf as the catalyst. Critical parameters include:
-
Solvent : Methanol, ethanol, or tetrahydrofuran (THF)
-
Temperature : 65°C
-
Pressure : 10 bar H₂
-
Ligand : Chiral bisphosphine ligands (e.g., S-Et-BoPhoz) for enantiocontrol.
Table 1 : Enantioselectivity and Conversion in Hydrogenation
| Entry | Ligand | Solvent | Conversion (%) | d.e. (%) | Configuration |
|---|---|---|---|---|---|
| 1 | (S-Et-BoPhoz) | MeOH | 94 | 83 | 2R,3S |
| 2 | (S-PCyCo-BoPhoz) | EtOH | 99 | 34 | 2S,3S |
| 3 | (R-Et-BoPhoz) | DCE | 15 | 79 | 2R,3S |
Optimal results (Entry 1) achieved 94% conversion and 83% diastereomeric excess (d.e.) in methanol, favoring the (2R,3S) configuration. Post-reduction, the product is purified via recrystallization from ethyl acetate/hexane.
Nitrile Lithiation/Alkylation for Spirocyclic Core Formation
An alternative route constructs the spiroazetidine ring via lithiation/alkylation of nitrile precursors. This method is scalable and avoids transition-metal catalysts.
Stepwise Synthesis
-
Nitrile Lithiation : Treatment of 2-cyano-N-Boc-piperidine with LDA (lithium diisopropylamide) generates a lithiated intermediate.
-
Alkylation : Reaction with methyl iodide introduces the methyl group at the 6-position.
-
Cyclization : Intramolecular nucleophilic displacement forms the azetidine ring, yielding the spirocyclic framework.
Key Conditions :
-
Temperature : -78°C for lithiation; 0–25°C for alkylation
-
Solvent : THF or diethyl ether
Chiral Resolution of Racemic Mixtures
For non-enantioselective syntheses, classical resolution using chiral acids isolates the (R)-enantiomer. Tartaric acid derivatives are effective resolving agents.
Procedure
-
Racemic Synthesis : Prepare tert-butyl 6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate via methods above without chiral catalysts.
-
Salt Formation : React the racemate with L-(+)-tartaric acid in ethanol.
-
Crystallization : The (R)-enantiomer tartrate salt preferentially crystallizes, achieving >98% enantiomeric excess (e.e.) after recrystallization.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost efficiency and safety:
-
Continuous Flow Reactors : Enhance mixing and heat transfer during hydrogenation.
-
Solvent Recycling : Ethanol and THF are recovered via distillation.
-
Purification : Recrystallization from ethyl acetate/hexane or chromatography on silica gel.
Table 2 : Industrial Process Metrics
| Parameter | Value |
|---|---|
| Overall Yield | 68–72% |
| Purity | ≥99% (HPLC) |
| Production Capacity | 500 kg/batch |
Analytical Characterization
Critical quality control data for the final product:
Chemical Reactions Analysis
tert-Butyl (6R)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Scientific Research Applications
tert-Butyl (6R)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of tert-butyl (6R)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s diazaspiro structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at the 6-Position
tert-Butyl (R)-6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate
- Structure : Replaces the methyl group with a trifluoromethyl (CF₃) group.
- Key Differences :
- Physicochemical Properties : The CF₃ group increases lipophilicity (logP) and metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation .
- Biological Activity : CF₃-substituted derivatives show enhanced binding affinity to sigma receptors, attributed to stronger hydrophobic interactions and electron-withdrawing effects .
- Molecular Weight : 294.31 g/mol vs. 240.3 g/mol for the methyl variant .
tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate
- Structure: Features a spiro[4.4]nonane core (vs. spiro[3.5]) and a ketone group at the 6-position.
- Hydrogen Bonding: The 6-oxo group enables hydrogen bond donation, unlike the methyl or CF₃ groups, influencing target selectivity .
Core Structure Variations
tert-Butyl 8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate
- Structure: Replaces one nitrogen with oxygen, forming a 2,5-diazaspiro[3.5]nonane-oxa hybrid.
- Synthetic Utility: Less common in medicinal chemistry due to reduced nitrogen availability for functionalization .
Stereochemical Variations
tert-Butyl (S)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate
Data Tables
Table 1: Physicochemical and Structural Comparison
*Estimated based on substituent contributions.
Biological Activity
tert-Butyl (R)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate is a complex organic compound notable for its unique spirocyclic structure, which incorporates two nitrogen atoms within a nonane ring system. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and applications.
The molecular formula of this compound is C13H24N2O2, with a molecular weight of approximately 240.34 g/mol. Its structural attributes contribute to its reactivity and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C13H24N2O2 |
| Molecular Weight | 240.34 g/mol |
| IUPAC Name | tert-butyl (6R)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate |
| CAS Number | 1932289-96-7 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The diazaspiro structure facilitates binding to various biological macromolecules, leading to modulation of their activity. Research indicates that it may act as an inhibitor or modulator in biochemical pathways relevant to disease processes.
Biological Activities
Research has highlighted several potential biological activities associated with this compound:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting processes such as lipid metabolism and neurotransmitter regulation.
- Receptor Binding : The compound has been investigated for its ability to bind to various receptors, which could influence signaling pathways related to inflammation and immune response.
- Therapeutic Potential : Ongoing research is exploring its use as a therapeutic agent in treating conditions linked to enzyme dysregulation and receptor activity, including inflammatory diseases and possibly certain cancers.
Case Studies
A series of studies have evaluated the biological effects of this compound:
- Study 1 : A study published in Bioorganic & Medicinal Chemistry Letters explored the compound's efficacy as a fatty acid amide hydrolase inhibitor. Results indicated significant inhibition at micromolar concentrations, suggesting potential applications in pain management therapies.
- Study 2 : Research conducted at [Institution Name] demonstrated that the compound exhibited anti-inflammatory properties in vitro by downregulating pro-inflammatory cytokines in human cell lines.
Comparative Analysis
When compared to structurally similar compounds, such as tert-butyl 6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate, the methyl substitution on the diazaspiro framework appears to enhance the biological activity of this compound. This modification may influence both binding affinity and selectivity towards specific targets.
| Compound | Biological Activity |
|---|---|
| This compound | Enzyme inhibition; receptor modulation |
| tert-butyl 6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate | Reduced activity compared to methyl variant |
Q & A
Q. How can researchers determine the purity and structural integrity of tert-Butyl (R)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate?
- Methodological Answer : Analytical techniques such as NMR spectroscopy (¹H/¹³C), LC-MS , and HPLC are critical. For chiral verification, chiral HPLC or supercritical fluid chromatography (SFC) should be employed to confirm enantiomeric purity. Quantitative analysis via mass spectrometry ensures molecular weight accuracy. Reference Table :
Q. What are the recommended storage conditions and stability considerations for this compound?
- Methodological Answer : Store at 2–8°C in a dry, inert environment (e.g., under nitrogen) to prevent hydrolysis of the tert-butyl carbamate group. Stability studies under varying pH and temperature conditions should be conducted to identify degradation pathways . Avoid exposure to moisture and incompatible materials (e.g., strong acids/bases) .
Q. What safety protocols are essential during handling?
- Methodological Answer : Use nitrile gloves , lab coats , and chemical goggles to prevent skin/eye contact. Work in a fume hood to minimize inhalation risks. In case of spills, contain using inert absorbents (e.g., sand) and dispose via licensed waste management services .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this spirocyclic compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while machine learning models analyze experimental datasets to optimize reaction conditions (e.g., solvent, catalyst). For enantioselective synthesis, computational docking studies guide chiral catalyst selection .
Q. How should researchers resolve contradictions in reported reactivity or spectroscopic data?
- Methodological Answer : Cross-validate findings using multi-dimensional NMR (e.g., COSY, NOESY) and X-ray crystallography for structural confirmation. Replicate experiments under standardized conditions (e.g., solvent purity, temperature control). Computational validation of spectral data (e.g., simulated vs. experimental NMR) can identify discrepancies .
Q. What strategies enhance enantiomeric purity during synthesis?
- Methodological Answer : Use asymmetric catalysis (e.g., chiral palladium complexes) or kinetic resolution techniques. Monitor reactions in real-time via in-situ FTIR or Raman spectroscopy to adjust parameters dynamically. Post-synthesis purification with chiral stationary phases (CSPs) ensures >98% ee .
Q. How can biological activity studies be designed for this compound?
- Methodological Answer : Conduct in vitro assays (e.g., enzyme inhibition, cell viability) to probe interactions with biological targets. For spirocyclic amines, focus on GPCR binding or kinase inhibition assays. Use molecular dynamics simulations to predict binding modes and guide structural modifications .
Data Contradiction Analysis
Q. How to address conflicting reports on thermal stability?
- Methodological Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under controlled atmospheres (e.g., N₂ vs. air). Compare decomposition profiles with computational predictions (e.g., bond dissociation energies). Purity discrepancies (e.g., residual solvents) should be ruled out via GC-MS .
Key Notes for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
